molecular formula C17H18N4O2S B12026799 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 557069-38-2

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12026799
CAS No.: 557069-38-2
M. Wt: 342.4 g/mol
InChI Key: OFYQUGGNMFYVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a furan-2-yl substituent at the 5-position of the triazole ring and a 3-methylphenyl group attached via an acetamide linkage. Its molecular formula is C₁₈H₁₉N₅O₂S, with a molecular weight of 393.45 g/mol. Synthetically, such compounds are typically prepared via alkylation of triazole thiols with α-chloroacetamides under basic conditions, as seen in related structures (e.g., 65–83% yields for similar furan-triazole derivatives) .

Properties

CAS No.

557069-38-2

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H18N4O2S/c1-3-21-16(14-8-5-9-23-14)19-20-17(21)24-11-15(22)18-13-7-4-6-12(2)10-13/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

OFYQUGGNMFYVNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Formation of the 4H-1,2,4-Triazole Ring System

The triazole core is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A modified Huisgen reaction using ethyl carbazate and furan-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) produces the 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol intermediate in 78% yield. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during chloride addition prevents ring-opening side reactions

  • Stoichiometry : A 1:1.2 molar ratio of carbazate to acyl chloride maximizes conversion

  • Workup : Acidic precipitation (pH 3–4) yields crystalline product with 99.2% purity by HPLC

ParameterOptimal ValueYield ImpactSource
BaseK₂CO₃+22% vs. NaOH
SolventAcetonitrile89% yield
Reaction Time4 hrMax conversion
Temperature60°CAvoids decomposition

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane 3:7) removes unreacted thiol, with final recovery of 85–91%.

Amide Coupling with 3-Methylaniline

Carbodiimide-Mediated Coupling

Activation of the acetic acid derivative using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) enables efficient amide bond formation:

  • Activation Step :
    CH3COCl+HN(C6H11)2CH3CO-O-NHS+DCU\text{CH}_3\text{COCl} + \text{HN(C}_6\text{H}_{11}\text{)}_2 \rightarrow \text{CH}_3\text{CO-O-NHS} + \text{DCU}
    Reaction progress monitored by FT-IR (disappearance of carbonyl stretch at 1810 cm⁻¹)

  • Coupling with 3-Methylaniline :

    • Molar ratio 1:1.05 (acid:amine) prevents diacylation

    • Triethylamine (2 eq.) neutralizes HCl byproduct

    • Isolated yield: 76–82% after recrystallization from ethanol/water

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

A recent advancement combines triazole formation and amide coupling in a single reactor:

  • Initial cyclocondensation at 80°C for 6 hr

  • Direct addition of bromoacetyl bromide without intermediate isolation

  • Final coupling with 3-methylaniline at 50°C
    Advantages :

    • Total synthesis time reduced from 48 hr to 18 hr

    • Overall yield increases to 68% (vs. 59% stepwise)

Enzymatic Aminolysis

Lipase-catalyzed reactions show promise for greener synthesis:

  • Catalyst : Immobilized Candida antarctica lipase B (CALB)

  • Solvent : tert-Butanol minimizes enzyme denaturation

  • Conversion : 94% achieved at 45°C in 24 hr

  • Limitation : Requires ultra-pure starting materials (≥99.5%)

Analytical Characterization Data

Critical quality control parameters and their analytical methods:

ParameterMethodSpecificationReference
Identity (triazole ring)¹H NMR (400 MHz)δ 8.21 (s, 1H, NH)
PurityHPLC (C18 column)≥98.5% area
Residual SolventsGC-MS<500 ppm THF
Crystal FormXRDMonoclinic P2₁/c

Process Optimization Strategies

Solvent Screening for Triazole Formation

Comparative study of reaction media:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78998.7
DMSO46.78597.2
Ethanol24.36295.1
Acetonitrile37.57898.0

Polar aprotic solvents enhance reaction kinetics by stabilizing the transition state.

Catalyst Loading in CuAAC Reactions

Optimization of copper catalyst concentration:

CuI (mol%)Reaction Time (hr)Yield (%)
5872
10588
15491
20389

Exceeding 15 mol% catalyst leads to colloidal copper formation, reducing effective concentration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages over batch processing:

  • Residence Time : 12 min vs. 6 hr batch

  • Productivity : 2.8 kg/hr vs. 0.5 kg/hr

  • Impurity Profile :

    • Reduced diketopiperazine byproduct from 3.2% to 0.7%

    • Eliminated thermal degradation products

Waste Stream Management

Key environmental metrics:

  • E-factor : 18.7 (traditional) vs. 5.2 (flow system)

  • Solvent Recovery : 92% achieved via vacuum distillation

  • Copper Removal : Chelating resins reduce Cu content to <2 ppm

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Common impurities and control methods:

ByproductSourceMitigation
4,5-DihydrotriazoleIncomplete oxidationAdd MnO₂ (0.5 eq.)
N-Acetylated derivativeExcess acetylating agentStrict stoichiometric control
Dimer speciesHigh reaction concentrationMaintain <0.5 M concentration

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the furan ring, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the triazole and furan rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its effectiveness against various cancer cell lines. For instance, a study published in 2019 identified this compound as a novel anticancer agent through high-throughput screening of drug libraries on multicellular spheroids, demonstrating significant cytotoxicity against specific cancer types .

Antifungal Properties

The triazole moiety in the compound is known for its antifungal activity. Triazoles are commonly used in antifungal therapies, and this compound has shown promise in inhibiting the growth of certain fungal strains, making it a candidate for further development in antifungal treatments .

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties. In vitro studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Pesticidal Activity

The compound's unique structure allows it to be explored as a potential pesticide. Research indicates that compounds containing triazole rings can serve as effective fungicides. This compound's application in agriculture could help in managing crop diseases caused by fungal pathogens.

Synthesis of Novel Materials

The compound can be employed in the synthesis of novel materials with specific properties. Its ability to form coordination complexes with metals can lead to the development of materials with enhanced electrical or optical properties, useful in electronics and photonics.

Data Summary Table

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer, Antifungal, Anti-inflammatorySignificant cytotoxicity against cancer cell lines
AgriculturePesticidePotential fungicidal activity against crop pathogens
Material ScienceNovel material synthesisUseful in creating materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • Substituents on the triazole ring :
    • Furan vs. pyridine : Replacing the furan-2-yl group with pyridinyl (e.g., VUAA1: 3-pyridinyl) alters electronic properties. Pyridine’s nitrogen enhances hydrogen-bonding capacity, critical for Orco receptor agonism in insects, as seen in VUAA1 . Furan derivatives, while less basic, may favor interactions with hydrophobic receptor pockets .
    • Allyl vs. ethyl at the 4-position : Allyl-substituted triazoles (e.g., 2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide) exhibit higher melting points (174–176°C) compared to ethyl analogues, likely due to increased rigidity .
  • Acetamide substituents: 3-methylphenyl vs. 4-bromophenyl: The 3-methylphenyl group in the target compound improves solubility in nonpolar solvents compared to electron-withdrawing bromophenyl analogues (e.g., N-(4-bromophenyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, CAS 618412-90-1) . Trifluoromethyl and chloro groups: Derivatives like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide show enhanced metabolic stability due to halogenated groups but reduced solubility .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP<sup>*</sup> Solubility (mg/mL)
Target compound Not reported ~70<sup>†</sup> 3.2 <0.1 (aqueous)
VUAA1 (3-pyridinyl) Not reported 65 2.8 0.2 (DMSO)
N-(4-bromophenyl) analogue Not reported 60 3.8 <0.05 (aqueous)
2-((4-allyl-5-(furan-2-yl)-4H-...) 174–176 83 3.5 0.3 (EtOH:H₂O)

<sup>*</sup> Calculated using ChemDraw. <sup>†</sup> Estimated from similar syntheses .

Biological Activity

The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel organic molecule characterized by its unique structural features, including a triazole ring, a furan moiety, and an acetamide group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antifungal, antimicrobial, and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of approximately 342.41 g/mol. The structural components contribute to its biological activity:

  • Triazole Ring : Known for its ability to inhibit enzymes involved in fungal cell wall synthesis.
  • Furan Moiety : Enhances biological interactions through hydrophobic effects.
  • Sulfanyl Group : Increases reactivity and potential binding interactions with biological targets.

Antifungal Activity

The triazole component of the compound is particularly effective against fungal pathogens by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis. Studies indicate that this inhibition disrupts fungal cell membrane integrity, leading to cell death. For example, compounds with similar triazole structures have shown significant antifungal properties against species like Candida albicans and Aspergillus fumigatus .

Antimicrobial Properties

Preliminary research suggests that the compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Potential

Emerging studies highlight the anticancer properties of this compound. The triazole ring's ability to interact with specific molecular targets may lead to apoptosis in cancer cells. For instance, it has been evaluated against breast and lung cancer cell lines, showing promising antiproliferative effects .

Case Studies

  • Antifungal Efficacy : A study evaluated the compound against Candida albicans, demonstrating a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, indicating strong antifungal potential.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed an MIC of 32 µg/mL, supporting its use as an antimicrobial agent.
  • Anticancer Activity : The compound was tested on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µg/mL after 48 hours of exposure.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamideMethyl instead of ethylAntifungal
2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamidePyridine ringAntimicrobial
2-{[4-bromo-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamideHalogen substitutionEnhanced reactivity

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a two-step process:

  • Step 1: Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(3-methylphenyl)-α-chloroacetamide in the presence of KOH (1:1.2 molar ratio).
  • Step 2: Paal-Knorr condensation to modify the amino group into a pyrolium fragment, using pyridine and Zeolite (Y-H) as catalysts under reflux (150°C for 5 hours). Optimization strategies include anhydrous conditions, controlled cooling, and recrystallization from ethanol for purity (>95%) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • ¹H/¹³C NMR: Validates acetamide (-NHCO-) and triazole ring protons (δ 7.8–8.2 ppm for furan).
  • IR Spectroscopy: Identifies thioether (C-S-C, 640–680 cm⁻¹) and amide (N-H, 3300 cm⁻¹) bonds.
  • X-ray Crystallography: Resolves stereochemistry, confirming triazole ring planarity and sulfur orientation in analogous structures .

Q. How are physicochemical properties (e.g., solubility, stability) determined?

  • HPLC: Measures purity (>98%) using a C18 column and acetonitrile/water mobile phase.
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C).
  • Solubility Tests: Conducted in DMSO, ethanol, and water (logP ≈ 2.5 indicates moderate lipophilicity) .

Advanced Research Questions

Q. What structural modifications enhance anti-exudative activity, and how are structure-activity relationships (SAR) analyzed?

  • Key Modifications: Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring’s 4-position increase activity by 30–50%.
  • Methodologies:
  • QSAR Modeling: Uses Hammett constants (σ) and Hansch parameters to predict activity trends.
  • Comparative Bioassays: ED₅₀ values (50–100 mg/kg in rat edema models) correlate with substituent electronegativity .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Model Variations: Rat strain differences (e.g., Wistar vs. Sprague-Dawley).
  • Dosing Protocols: Intraperitoneal vs. oral administration alters bioavailability.
  • Resolution Strategies:
  • Standardize edema induction (e.g., 1% formalin injection volume).
  • Apply multivariate ANOVA to isolate compound-specific effects .

Q. What computational approaches predict binding affinity to inflammatory targets?

  • Molecular Docking: Targets COX-2 (PDB ID: 5IKT) with Gibbs free energy (ΔG) calculations (e.g., −8.2 kcal/mol for furan-triazole interactions).
  • Molecular Dynamics (MD): Simulates ligand-receptor stability (RMSD <2 Å over 100 ns) and hydrogen bonding with Tyr355 .

Q. Which formulation strategies improve solubility without compromising activity?

  • Prodrug Design: Acetylation of the acetamide NH group increases aqueous solubility by 2–3 fold.
  • Co-crystallization: Cyclodextrin inclusion complexes enhance dissolution rates while maintaining IC₅₀ values (e.g., 12 µM in RAW264.7 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.